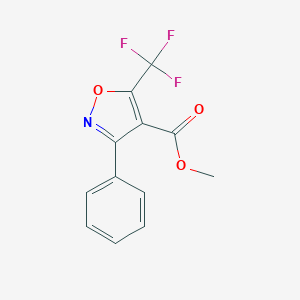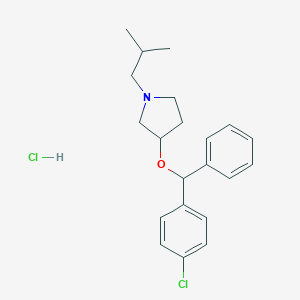
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride, commonly known as RTI-126, is a chemical compound that belongs to the family of pyrrolidine-based stimulants. It is a research chemical that has gained popularity among scientists due to its potential use in the treatment of various neurological disorders.
作用機序
RTI-126 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By blocking DAT, RTI-126 increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine activity in the brain. This increased dopamine activity can improve cognitive function, alertness, and motor control.
生化学的および生理学的効果
RTI-126 has been shown to have various biochemical and physiological effects, including increased dopamine activity in the brain, improved cognitive function, alertness, and motor control. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of RTI-126 is its potential use in the treatment of various neurological disorders. It has also been extensively studied in animal models, which makes it a useful tool for researchers studying dopamine neurotransmission and its role in various neurological disorders. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on RTI-126, including further studies on its safety and efficacy, its potential use in the treatment of various neurological disorders, and its potential neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of RTI-126, as well as its potential interactions with other drugs. Overall, RTI-126 shows promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential benefits and limitations.
合成法
The synthesis of RTI-126 involves the reaction of 3-(4-chlorobenzyloxy)-1-isobutylpyrrole with alpha-phenylacetonitrile in the presence of sodium hydride and DMF (N,N-dimethylformamide). The resulting product is then treated with hydrochloric acid to obtain the final product, RTI-126, in the form of a hydrochloride salt.
科学的研究の応用
RTI-126 has been extensively studied for its potential use in the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It acts as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. This leads to increased dopamine activity in the brain, which can improve cognitive function, alertness, and motor control.
特性
CAS番号 |
102446-20-8 |
|---|---|
製品名 |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride |
分子式 |
C21H27Cl2NO |
分子量 |
380.3 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H |
InChIキー |
KDDZJPQFSRCWHF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
正規SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
同義語 |
3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



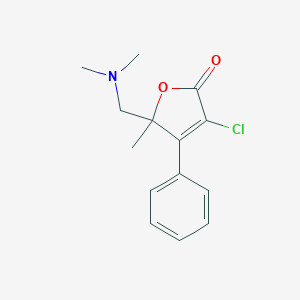
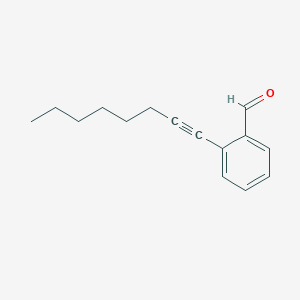
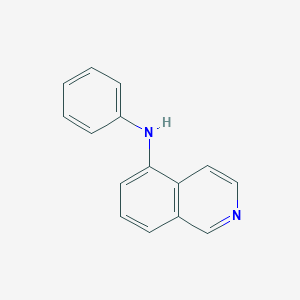
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
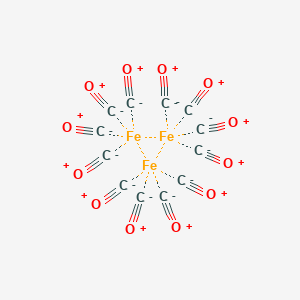
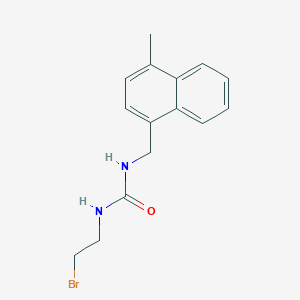
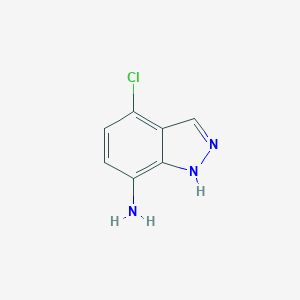
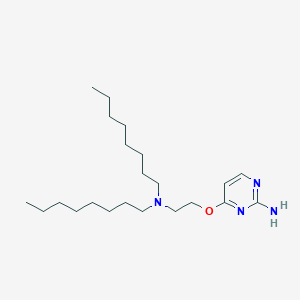
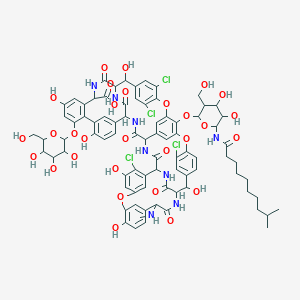
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
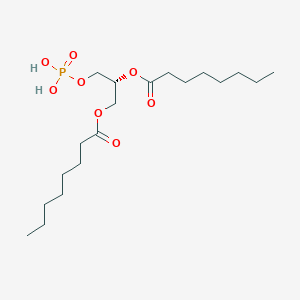
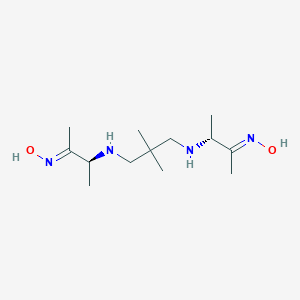
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
